![molecular formula C19H15N3O2 B12788482 14-phenyl-12,14,16-triazapentacyclo[7.7.0.02,11.03,8.012,16]hexadeca-3,5,7-triene-13,15-dione CAS No. 70332-87-5](/img/structure/B12788482.png)
14-phenyl-12,14,16-triazapentacyclo[7.7.0.02,11.03,8.012,16]hexadeca-3,5,7-triene-13,15-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
14-phenyl-12,14,16-triazapentacyclo[77002,1103,8012,16]hexadeca-3,5,7-triene-13,15-dione is a complex organic compound characterized by its unique pentacyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 14-phenyl-12,14,16-triazapentacyclo[7.7.0.02,11.03,8.012,16]hexadeca-3,5,7-triene-13,15-dione typically involves multi-step organic reactions. The process begins with the preparation of the core pentacyclic structure, followed by the introduction of the phenyl and triazapentacyclo groups. Common reagents used in these reactions include organometallic compounds, catalysts, and solvents such as dichloromethane and tetrahydrofuran. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality, and implementing safety measures to handle potentially hazardous reagents. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
14-phenyl-12,14,16-triazapentacyclo[7.7.0.02,11.03,8.012,16]hexadeca-3,5,7-triene-13,15-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and catalysts such as palladium on carbon. Reaction conditions vary depending on the desired transformation, with temperature, pressure, and solvent choice playing crucial roles.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions produce reduced forms of the compound.
Applications De Recherche Scientifique
14-phenyl-12,14,16-triazapentacyclo[7.7.0.02,11.03,8.012,16]hexadeca-3,5,7-triene-13,15-dione has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable tool for studying reaction mechanisms and developing new synthetic methodologies.
Biology: In biological research, the compound is investigated for its potential as a bioactive molecule. Studies focus on its interactions with biological targets and its effects on cellular processes.
Medicine: The compound is explored for its potential therapeutic applications. Researchers are investigating its ability to modulate specific biological pathways, which could lead to the development of new drugs.
Industry: In industrial applications, the compound is used in the development of advanced materials and as a catalyst in various chemical processes.
Mécanisme D'action
The mechanism of action of 14-phenyl-12,14,16-triazapentacyclo[7.7.0.02,11.03,8.012,16]hexadeca-3,5,7-triene-13,15-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s unique structure allows it to bind to these targets with high specificity, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
11,14-Dibenzyl-14-hydroxy-10-phenyl-12,15-dioxatetracyclo[7.5.2.01,11.03,8]hexadeca-3,5,7-triene-13,16-dione: This compound shares a similar pentacyclic structure but differs in the presence of additional functional groups.
Tricyclo[8.2.2.2(4,7)]hexadeca-4,6,10,12,13,15-hexaene, 5,12-dimethyl-: Another structurally related compound with variations in the ring system and substituents.
Uniqueness
14-phenyl-12,14,16-triazapentacyclo[7.7.0.02,11.03,8.012,16]hexadeca-3,5,7-triene-13,15-dione stands out due to its unique combination of a phenyl group and a triazapentacyclo structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propriétés
Numéro CAS |
70332-87-5 |
|---|---|
Formule moléculaire |
C19H15N3O2 |
Poids moléculaire |
317.3 g/mol |
Nom IUPAC |
14-phenyl-12,14,16-triazapentacyclo[7.7.0.02,11.03,8.012,16]hexadeca-3,5,7-triene-13,15-dione |
InChI |
InChI=1S/C19H15N3O2/c23-18-20(11-6-2-1-3-7-11)19(24)22-17-14-10-15(21(18)22)16(17)13-9-5-4-8-12(13)14/h1-9,14-17H,10H2 |
Clé InChI |
PWVOXWDVOXCDEJ-UHFFFAOYSA-N |
SMILES canonique |
C1C2C3C(C1N4N3C(=O)N(C4=O)C5=CC=CC=C5)C6=CC=CC=C26 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



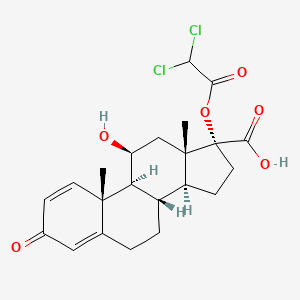
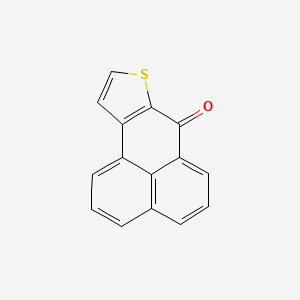

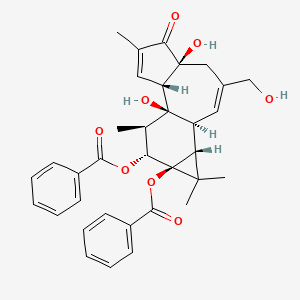

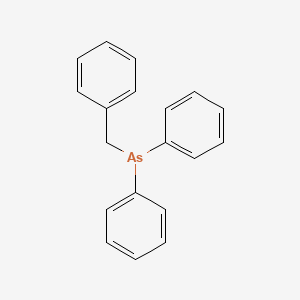
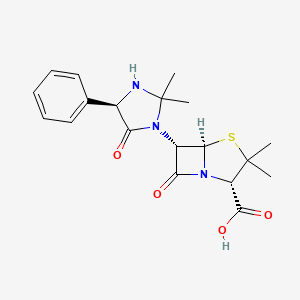
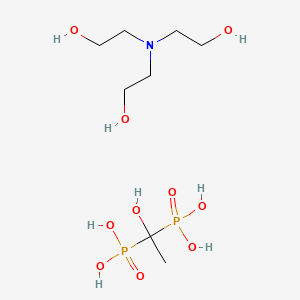
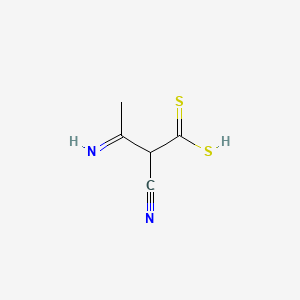
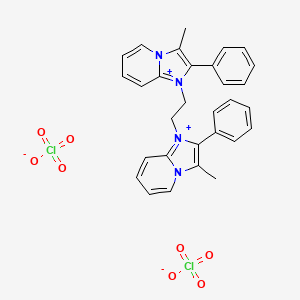
![1-[2-(Benzyloxy)-3,4-dimethoxyphenyl]propan-1-one](/img/structure/B12788474.png)
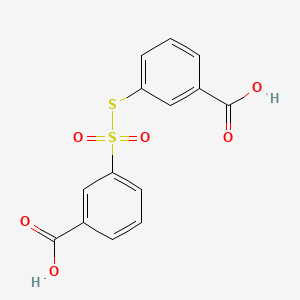
![3-Amino-6,7-dihydroimidazo[1,5-a]pyridin-1(5H)-one](/img/structure/B12788480.png)
